molecular formula C5H11NO4S B2573863 Methyl N-(methylsulfonyl)-beta-alaninate CAS No. 1249618-73-2

Methyl N-(methylsulfonyl)-beta-alaninate

Cat. No.: B2573863
CAS No.: 1249618-73-2
M. Wt: 181.21
InChI Key: NJLGHDDZXPYSTB-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Derivatives and Sulfonamide Chemistry

Methyl N-(methylsulfonyl)-beta-alaninate is intrinsically linked to the fields of amino acid chemistry and sulfonamide chemistry. Its backbone is derived from β-alanine, a naturally occurring β-amino acid. scholarsresearchlibrary.comresearchgate.net Unlike the proteinogenic α-amino acids, β-amino acids and their derivatives are of significant interest for their unique conformational properties and their roles as building blocks for various bioactive molecules. researchgate.net The incorporation of a β-amino acid motif can influence the structure and function of peptides and other molecules. mmsl.cz

The defining feature of this compound is the N-(methylsulfonyl) group, which firmly places it within the sulfonamide family. Sulfonamides are characterized by the -SO₂NH- functional group and represent a cornerstone of modern medicinal chemistry. researchgate.netnih.gov This class of compounds exhibits a broad spectrum of biological activities, and their synthesis and pharmacological properties are a subject of extensive research. nih.govresearchgate.net The synthesis of sulfonamides often involves the reaction of an amine with a sulfonyl chloride, a versatile method that allows for the creation of a vast array of derivatives. nih.gov The incorporation of amino acid moieties into sulfonamide structures is a common strategy to enhance their biological activity and create novel therapeutic agents. nih.govresearchgate.netresearchgate.net The ester functional group, specifically a methyl ester in this case, is another key feature, often used to modify the solubility and reactivity of the parent molecule. The esterification of amino acids is a fundamental reaction in organic synthesis, with various methods developed for this transformation. nih.gov

Academic Significance and Research Relevance of the Compound

While specific academic studies focusing solely on this compound are not extensively documented in publicly available literature, its structural components suggest its relevance in several areas of chemical and biological research. The academic significance of this compound can be inferred from the broader research context of N-sulfonylated amino acid derivatives.

Research into β-alanine substituted sulfonamides has revealed their potential as juvenile hormone mimics, indicating applications in insect growth regulation. tandfonline.com Furthermore, the synthesis of water-soluble sulfonamides incorporating β-alanyl moieties has been explored for their potential as carbonic anhydrase inhibitors with applications in lowering intraocular pressure. nih.gov This highlights the potential for derivatives of this compound to be investigated for similar biological activities.

The synthesis of N-alkylated amino acid esters is a significant area of research, as these compounds are valuable building blocks in combinatorial chemistry and for the production of peptide-based drugs. monash.educhimia.ch The methodologies developed for the synthesis of such compounds could be applicable to the production of this compound and its analogs.

The broader class of β-amino acid derivatives is recognized for a wide range of biological applications, including antimicrobial and antifungal activities. scholarsresearchlibrary.comresearchgate.net The combination of the β-alanine scaffold with the sulfonamide functional group, as seen in this compound, presents a promising avenue for the development of novel bioactive compounds. The study of such molecules contributes to the understanding of structure-activity relationships and the design of new therapeutic agents.

Below are interactive data tables detailing the physicochemical properties of closely related compounds, providing a comparative context for understanding this compound.

Physicochemical Properties of N-Methyl-N-(methylsulfonyl)-beta-alanine

PropertyValue
Molar Mass181.21 g/mol
Density1.352±0.06 g/cm³ (Predicted)
Boiling Point340.8±44.0 °C (Predicted)
pKa4.23±0.10 (Predicted)
Storage ConditionRoom Temperature

Data sourced from ChemBK.

Physicochemical Properties of N-methyl-beta-alanine

PropertyValue
Molecular Weight103.12 g/mol
XLogP3-AA-3
Exact Mass103.063328530 Da
Monoisotopic Mass103.063328530 Da
Topological Polar Surface Area49.3 Ų
Heavy Atom Count7

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(methanesulfonamido)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-10-5(7)3-4-6-11(2,8)9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLGHDDZXPYSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl N-(methylsulfonyl)-beta-alaninate

The synthesis of this compound is typically achieved through well-defined, sequential reactions. These routes prioritize purity and yield by isolating and characterizing intermediate compounds at each stage.

Multi-Step Reaction Sequences and Strategic Precursors

A common and reliable approach to synthesizing this compound involves a multi-step pathway. This method allows for precise control over each chemical transformation, ensuring the integrity of the final product. The general sequence involves the protection of the carboxylic acid, sulfonylation of the amine, and subsequent deprotection or esterification.

A strategic precursor for this synthesis is beta-alanine (B559535) methyl ester hydrochloride. This starting material provides the core beta-alanine structure with the methyl ester already in place, simplifying the subsequent steps. The synthesis can then proceed by reacting beta-alanine methyl ester hydrochloride with methanesulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. This reaction directly introduces the methylsulfonyl group onto the nitrogen atom.

Alternatively, the synthesis can commence with beta-alanine itself. In this case, the amino group is first protected, followed by esterification of the carboxylic acid. The protecting group is then removed, and the exposed amine is reacted with methanesulfonyl chloride.

A representative multi-step synthesis is outlined below:

StepReactantsReagents and ConditionsProduct
1Beta-alanineMethanol, Thionyl chlorideBeta-alanine methyl ester hydrochloride
2Beta-alanine methyl ester hydrochlorideMethanesulfonyl chloride, Triethylamine, DichloromethaneThis compound

This stepwise approach, while potentially longer, offers the advantage of high purity of the final compound through the isolation and purification of intermediates.

One-Pot Synthesis Approaches and Process Optimization

In the interest of process efficiency and atom economy, one-pot synthetic approaches are highly desirable. While specific one-pot syntheses for this compound are not extensively documented in mainstream literature, related methodologies for N-substituted beta-alanine derivatives suggest its feasibility. A potential one-pot strategy could involve the simultaneous or sequential addition of reagents to a single reaction vessel without the isolation of intermediates.

For instance, a process could be envisioned where beta-alanine is first esterified in situ, followed by the direct addition of methanesulfonyl chloride and a base to effect the sulfonylation. The optimization of such a process would require careful selection of solvents and reaction conditions to minimize side reactions and maximize the yield of the desired product. Factors such as temperature, reaction time, and the rate of addition of reagents would be critical parameters to control.

Precursor Chemistry and Intermediate Compounds

The successful synthesis of this compound is fundamentally dependent on the chemistry of its precursors and the management of key intermediate compounds.

Beta-Alanine Backbone Functionalization Strategies

The beta-alanine backbone presents two primary functional groups for modification: the amino group and the carboxylic acid group. Strategic functionalization often begins with the protection of one of these groups to allow for selective reaction at the other.

For example, the carboxylic acid can be protected as an ester, often a methyl or ethyl ester, to prevent its interference in subsequent reactions involving the amino group. Conversely, the amino group can be protected using standard protecting groups like tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) to allow for modifications at the carboxylic acid terminus.

Introduction of the Methylsulfonyl Moiety

The introduction of the methylsulfonyl group is a critical step in the synthesis. This is typically achieved through the reaction of the free amino group of a beta-alanine derivative with methanesulfonyl chloride (CH₃SO₂Cl). This reaction, a nucleophilic substitution at the sulfonyl chloride, is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is also important, with aprotic solvents like dichloromethane or tetrahydrofuran being commonly employed.

The reactivity of the amino group is paramount for the success of this step. Therefore, any protecting groups on the nitrogen must be removed prior to the sulfonylation reaction.

Methyl Ester Formation Techniques

The formation of the methyl ester can be accomplished at various stages of the synthesis. One of the most common methods is Fischer esterification, which involves reacting the carboxylic acid of N-(methylsulfonyl)-beta-alanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the methyl ester can be formed by reacting the carboxylic acid with diazomethane. However, due to the hazardous nature of diazomethane, this method is often avoided in larger-scale syntheses. Another approach involves the use of milder esterification agents like methyl iodide in the presence of a base such as potassium carbonate.

A particularly efficient method for preparing the methyl ester from beta-alanine at the beginning of the synthesis involves the use of thionyl chloride in methanol. This reagent converts the carboxylic acid to the methyl ester while also forming the hydrochloride salt of the amino group, providing a stable and readily available intermediate.

Mechanistic Investigations of Synthesis Reactions

A thorough understanding of the reaction mechanisms is paramount for the successful synthesis of this compound. The primary transformations involved include acylation (specifically, sulfonylation), substitution, and addition reactions. While hydrolysis is generally a competing or subsequent reaction to be controlled, its mechanisms in related beta-alanine syntheses offer valuable insights.

Acylation Reaction Mechanisms

The formation of the N-sulfonyl bond in this compound is a type of acylation reaction, specifically a sulfonylation. This typically proceeds via the nucleophilic attack of the amino group of methyl β-alaninate on the electrophilic sulfur atom of a methanesulfonyl halide, most commonly methanesulfonyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. The mechanism can be described as a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of methyl β-alaninate attacks the sulfur atom of methanesulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the formation of the stable N-sulfonyl bond.

Key Steps in Sulfonylation:

Activation of the Sulfonylating Agent: In some cases, a catalyst can be used to enhance the electrophilicity of the sulfonylating agent.

Nucleophilic Attack: The amino group of the β-alanine ester attacks the sulfur atom.

Formation of a Tetrahedral Intermediate: A transient, high-energy intermediate is formed.

Elimination of the Leaving Group: The chloride ion is expelled, and the sulfonamide is formed.

The reaction rate is influenced by the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, and the nature of the solvent and base used.

Substitution Reaction Pathways

Nucleophilic substitution reactions are fundamental to the synthesis of the precursor, methyl β-alaninate, and can also be involved in the introduction of the N-methylsulfonyl group. For instance, the synthesis of β-alanine derivatives can be achieved through the substitution of a leaving group at the β-position of a propanoic acid derivative with an appropriate nitrogen nucleophile.

In the context of N-sulfonylation, the reaction between methyl β-alaninate and methanesulfonyl chloride is a classic example of a nucleophilic substitution on sulfur. The pathway is typically considered to be a bimolecular nucleophilic substitution (SN2)-like mechanism at the sulfur center.

Hydrolysis Mechanisms in Related Beta-Alanine Synthesis

While the final product is an ester, understanding hydrolysis mechanisms is crucial as it represents a potential side reaction that can decrease the yield of this compound. The ester group is susceptible to both acid- and base-catalyzed hydrolysis.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.

In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide ion, which is then protonated by the newly formed carboxylic acid, drives the reaction to completion. The rate of hydrolysis is dependent on pH, temperature, and the steric and electronic environment around the ester group.

A study on the hydrolysis of β-sultams (cyclic sulfonamides) revealed that they are significantly more reactive towards hydrolysis than their acyclic counterparts, with the reaction proceeding through a stepwise mechanism involving a trigonal bipyramidal intermediate under alkaline conditions researchgate.net. This highlights the influence of ring strain on the reactivity of sulfonamides, a factor not present in the acyclic target molecule.

Addition Reaction Principles

Addition reactions are central to the synthesis of the β-alanine backbone. A common and efficient method is the Michael addition of an amine to an acrylate ester. For the synthesis of the precursor, methyl β-alaninate, this would involve the conjugate addition of ammonia (B1221849) or a protected amine to methyl acrylate. The reaction is typically base-catalyzed, where the base deprotonates the amine to increase its nucleophilicity, or it can be acid-catalyzed, where the acid protonates the carbonyl group of the acrylate, making it more electrophilic.

The synthesis of N-substituted β-alanines via the Michael addition of primary and secondary amines to trimethylsilyl acrylate has been demonstrated to be an effective method, affording the products in good yield uky.edu. Similarly, β-substituted alanines can be synthesized in high yields through the Michael addition of various nucleophiles to dehydroalanine derivatives under mild conditions rsc.org.

Another relevant addition reaction is the amino-sulfonylation of alkenes. A study using density functional theory (DFT) investigated the mechanism of an energy-transfer-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimines nih.gov. This process involves the homolysis of the N-S bond to generate tosyl and iminyl radicals, followed by the addition of the tosyl radical to the alkene and subsequent coupling with the iminyl radical nih.gov. While this specific reaction leads to β-imino sulfones, the principles of radical addition to a double bond to form C-S and C-N bonds are of mechanistic interest.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of the synthesis of this compound. Both acid and base catalysis are commonly employed.

In the esterification of N-(methylsulfonyl)-β-alanine to form the final product, an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

For the N-sulfonylation step, a base is crucial to neutralize the HCl byproduct and drive the reaction to completion. Common bases include tertiary amines like triethylamine or pyridine. More sophisticated catalytic systems involving Lewis acids have also been explored for sulfonylation reactions. For example, silica gel-supported aluminum chloride has been shown to be an efficient heterogeneous Lewis acid catalyst for the sulfonylation of aromatic compounds researchgate.net. While this is for C-sulfonylation, the principle of activating the sulfonylating agent with a Lewis acid could potentially be applied to N-sulfonylation.

Stereoselective Synthesis and Chiral Induction in Beta-Alanine Derivatives

Since this compound itself is achiral, the principles of stereoselective synthesis and chiral induction become relevant when substituents are introduced at the α- or β-positions of the β-alanine backbone. The synthesis of chiral β-amino acids and their derivatives is of significant interest due to their presence in numerous biologically active molecules.

Chiral induction in the synthesis of β-alanine derivatives can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can be used to create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer or diastereomer.

Substrate-Controlled Diastereoselection: If the starting material already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions. The stereocenter in naturally occurring α-amino acids like alanine can be used to induce chirality in the synthesis of more complex molecules mdpi.com.

For instance, the introduction of a β-alanine residue at the N-terminus of chiral peptides has been shown to promote a noncovalent chiral domino effect, allowing for the control of the peptide's helicity through external chiral triggers nih.gov. This demonstrates how the inherent properties of a β-alanine unit can be influenced by and influence the chirality of a larger molecular system.

Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis of "this compound" is crucial for developing environmentally benign and economically viable production methods. While specific green synthesis routes for this exact molecule are not extensively detailed in publicly available research, the principles of green chemistry can be applied to its general synthetic pathways, which likely involve the N-methylation and N-sulfonylation of a beta-alanine ester. Key areas for the incorporation of green chemistry include the use of safer solvents, atom economy, and the exploration of catalytic and one-pot reaction systems.

Traditional chemical synthesis methods for related beta-alanine derivatives often involve harsh reaction conditions, such as high temperatures and pressures, and the use of strongly acidic or alkaline environments. These methods can also generate a significant amount of byproducts, leading to high energy consumption and complex purification processes frontiersin.orgnih.gov. In contrast, green chemistry aims to mitigate these issues through innovative synthetic strategies.

Atom economy is another critical principle, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. A "one-pot" synthesis approach for N-methyl-beta-alanine derivatives has been described, which avoids the isolation and purification of intermediates, thereby saving time, resources, and reducing waste google.com. This method, which involves the acylation of an organic carboxylic acid followed by substitution reactions in a single reaction vessel, exemplifies a high degree of atom economy and process efficiency google.com. Applying a similar one-pot strategy to the synthesis of "this compound" could significantly improve its green profile.

Furthermore, the principles of green chemistry encourage the use of catalytic reagents over stoichiometric ones. While specific catalysts for the synthesis of "this compound" are not detailed in the provided information, the broader field of organic synthesis is rich with examples of how catalysts can enable more efficient and selective reactions under milder conditions. For the synthesis of beta-alanine itself, biological methods using enzymes or whole-cell catalysis are highlighted as more promising and greener production methods compared to traditional chemical synthesis frontiersin.orgnih.govfrontiersin.org. These biological systems operate under mild conditions and exhibit high product specificity, which simplifies the production process and reduces the formation of unwanted byproducts frontiersin.orgnih.gov. Exploring enzymatic approaches for the N-methylation and N-sulfonylation steps in the synthesis of "this compound" could be a promising avenue for future research.

The table below summarizes some green chemistry principles and their potential application in the synthesis of "this compound".

Green Chemistry PrinciplePotential Application in SynthesisBenefit
Use of Greener Solvents Replacing traditional volatile organic compounds (VOCs) with biodegradable, non-toxic, and water-miscible solvents.Reduced environmental pollution and improved worker safety.
Atom Economy Employing "one-pot" reaction methodologies to minimize the number of synthetic steps and avoid the isolation of intermediates.Increased efficiency, reduced waste generation, and lower raw material costs. google.com
Catalysis Utilizing enzymatic or chemo-catalytic methods for N-methylation and N-sulfonylation steps.Milder reaction conditions, higher selectivity, and reduced energy consumption. frontiersin.orgnih.gov
Designing Safer Chemicals Synthesizing the target molecule through pathways that avoid the use and generation of hazardous substances.Minimized risk of accidents and environmental contamination.

By integrating these green chemistry principles, the synthesis of "this compound" can be shifted towards a more sustainable and environmentally responsible process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for initial structural verification.

¹H NMR: This technique would identify all unique proton environments in Methyl N-(methylsulfonyl)-beta-alaninate. The spectrum would be expected to show distinct signals for the methyl ester protons, the two methylene (B1212753) groups of the beta-alanine (B559535) backbone, and the methyl group of the methylsulfonyl moiety. The chemical shift (δ) of each signal would indicate its electronic environment, while the integration of the peak area would correspond to the number of protons it represents. Spin-spin coupling patterns (multiplicity) would reveal the number of neighboring protons, helping to establish the connectivity of the carbon skeleton.

¹³C NMR: A ¹³C NMR spectrum would display a single peak for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the two methylene carbons, the methyl carbon of the ester, and the methyl carbon of the sulfonyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-OCH₃ 3.6 - 3.8 Singlet
-CH₂-C=O 2.6 - 2.8 Triplet
-N-CH₂- 3.4 - 3.6 Triplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 170 - 175
-OCH₃ 50 - 55
-CH₂-C=O 35 - 40
-N-CH₂- 40 - 45

To unambiguously assign all signals and understand the molecule's three-dimensional structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the methylene groups in the beta-alanine fragment.

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connection between the methyl ester group and the carbonyl carbon, as well as the connectivity across the sulfonamide bond.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR and Raman)

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include a strong C=O stretch for the ester, N-H stretching and bending modes (if any residual protonation exists, though unlikely in the N-sulfonylated form), C-H stretching from the methyl and methylene groups, and strong, characteristic S=O stretching bands for the sulfonyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The S=O symmetric stretch and vibrations of the carbon backbone would be expected to be prominent.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester) 1730 - 1750 Strong
S=O (Sulfonamide) 1320 - 1350 & 1140 - 1160 Strong, Asymmetric & Symmetric
C-H (Aliphatic) 2850 - 3000 Medium

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₅H₁₁NO₄S). Analysis of the fragmentation pattern in the mass spectrum would also offer structural information, showing the loss of characteristic fragments such as the methoxy (B1213986) group or the methylsulfonyl group, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would offer an unambiguous confirmation of the compound's connectivity and conformation in the crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. As this compound lacks extensive chromophores (conjugated systems), it would be expected to have weak absorptions in the UV region, likely corresponding to n→π* transitions of the carbonyl group and π→π* transitions of the sulfonamide group. The absence of significant absorption in the visible region would indicate that the compound is colorless.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide detailed information that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For Methyl N-(methylsulfonyl)-beta-alaninate, a DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, various electronic properties could be determined. A key output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map uses a color scale to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a visual guide to the molecule's reactivity. For instance, the oxygen atoms of the carbonyl and sulfonyl groups would be expected to show negative potential (red), while hydrogen atoms attached to carbon might show positive potential (blue).

DFT calculations also yield quantitative descriptors of reactivity, which could be compiled for analysis.

Table 1: Potential DFT-Calculated Reactivity Descriptors for this compound This table is illustrative of the types of parameters that would be calculated in a DFT study.

Parameter Description Potential Insight for the Molecule
Total Dipole Moment A measure of the overall polarity of the molecule. Indicates how the molecule would interact with polar solvents and other polar molecules.
Mulliken Atomic Charges Calculated charge associated with each atom. Helps identify specific atoms that are likely to be involved in chemical reactions.

| Fukui Functions | Indicates the propensity of a site to an electrophilic, nucleophilic, or radical attack. | Provides a more detailed map of reactivity beyond the MEP. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate molecular properties.

An ab initio study of this compound could be used to precisely calculate its geometric parameters, such as bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data if available, or serve as predictive data. Furthermore, these methods are excellent for studying intermolecular interactions. For example, the interaction energy between two molecules of this compound or its interaction with a solvent molecule could be calculated to understand the nature and strength of non-covalent forces like hydrogen bonds or van der Waals interactions.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. ekb.eg

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more chemically reactive.

For this compound, a HOMO-LUMO analysis would reveal its electronic stability. The spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation and acceptance, complementing the reactivity information from MEP maps.

Table 2: Conceptual Frontier Molecular Orbital (FMO) Parameters This table illustrates the concepts of FMO analysis. Actual values would require specific calculations.

Parameter Formula Significance
HOMO Energy EHOMO Related to the ionization potential; represents electron-donating ability.
LUMO Energy ELUMO Related to the electron affinity; represents electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Global Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation provides a "movie" of molecular motion, allowing for the analysis of dynamic processes, conformational changes, and interactions with the environment.

This compound possesses several rotatable bonds, allowing it to adopt numerous different three-dimensional shapes, or conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable, low-energy conformations.

By running a simulation, one can observe how the molecule folds and flexes. Analysis of the simulation trajectory would reveal the preferred dihedral angles and the relative populations of different conformers. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules. The stability of different conformers can be profiled by calculating the free energy associated with various conformational states.

The behavior of a molecule can change dramatically depending on its environment, particularly the solvent. MD simulations are exceptionally well-suited for studying these solvation effects. To investigate this compound, one would place the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide) and simulate the system's evolution.

This approach would provide detailed insights into:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule. For example, water molecules would be expected to form hydrogen bonds with the oxygen atoms of the sulfonyl and ester groups.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum into the solvent, which is a key determinant of its solubility.

Dynamical Properties: How the molecule moves and tumbles within the solvent, which can be quantified by calculating properties like the diffusion coefficient.

By running simulations in different solvents, one could predict how the molecule's conformational preferences and dynamics change in response to varying polarity and hydrogen-bonding capabilities of the environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For this compound, a QSAR study would involve the calculation of various molecular descriptors that characterize its structural, electronic, and physicochemical properties.

The process would begin with the generation of a 3D structure of the molecule, which is then optimized using quantum mechanical methods. From this optimized structure, a wide range of descriptors would be calculated. These descriptors can be categorized as follows:

Constitutional descriptors: Information about the molecular formula, number of atoms, bonds, and rings.

Topological descriptors: 2D properties describing atomic connectivity, such as branching and shape.

Geometrical descriptors: 3D properties like molecular surface area and volume.

Quantum-chemical descriptors: Electronic properties such as orbital energies (HOMO, LUMO), dipole moment, and partial charges on atoms.

Once a set of descriptors is calculated, a statistical method, such as Multiple Linear Regression (MLR), would be employed to build a mathematical equation linking these descriptors to a specific reactivity parameter. This parameter could be a reaction rate constant or an equilibrium constant for a relevant chemical transformation. The resulting QSAR model would provide a theoretical reactivity profile for this compound and could be used to predict the reactivity of structurally similar compounds.

Table 1: Representative Molecular Descriptors for QSAR Modeling

Descriptor CategoryExample DescriptorsInformation Provided
Constitutional Molecular Weight, Atom CountBasic molecular composition
Topological Wiener Index, Randić IndexMolecular branching and connectivity
Geometrical Molecular Surface Area, Molecular VolumeSize and shape of the molecule
Quantum-Chemical HOMO/LUMO Energies, Dipole MomentElectronic structure and reactivity

This table is illustrative of the types of descriptors that would be used in a QSAR study of this compound.

In Silico Mutagenesis Studies for Understanding Structural Modifications

In silico mutagenesis is a computational method used to predict the effect of specific structural changes on the function or properties of a molecule. While this technique is most commonly applied to proteins to study the impact of amino acid mutations, the underlying principles can be adapted to analyze the effects of modifying a small molecule like this compound.

In this context, "mutagenesis" refers to the systematic alteration of different parts of the molecule. For instance, one could computationally substitute the methyl group on the sulfonyl moiety with other alkyl groups, or replace the methyl ester with other esters. For each of these virtual modifications, computational chemistry methods would be used to calculate changes in key properties.

The primary steps would involve:

Creating a computational model of the parent molecule, this compound.

Introducing specific structural modifications in the model to create a library of virtual analogs.

For each analog, performing geometry optimization and calculating properties of interest, such as electronic distribution, steric hindrance, and potential interaction energies with a hypothetical target.

By comparing the calculated properties of the modified structures to the original molecule, researchers can gain insights into structure-activity relationships. For example, these studies could reveal which parts of the molecule are most sensitive to modification and how such changes might influence its chemical reactivity or biological interactions.

Table 2: Hypothetical In Silico Modifications and Potential Investigated Properties

Modification SiteVirtual ModificationProperty to Investigate
N-sulfonyl groupReplacement of methyl with ethyl or phenylChange in electronic properties and steric bulk
Beta-alaninate backboneIntroduction of substituents on the carbon chainAlteration of conformational flexibility
Methyl esterHydrolysis to carboxylic acid or conversion to other estersImpact on solubility and hydrogen bonding capacity

This table presents hypothetical examples of structural modifications that could be explored in an in silico mutagenesis study of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of a compound. For this compound, several spectroscopic techniques could be simulated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly dependent on their local electronic environment. Quantum mechanical calculations, often using Density Functional Theory (DFT), can predict these chemical shifts with a high degree of accuracy. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental spectra to confirm the structure of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. By analyzing the computed IR spectrum, specific peaks can be assigned to the stretching and bending of particular functional groups within this compound, such as the C=O of the ester, the S=O of the sulfonyl group, and the N-H bond.

Table 3: Predicted Spectroscopic Data (Illustrative)

Spectroscopic TechniquePredicted ParameterFunctional Group Assignment
¹³C NMR Chemical Shift (ppm)Carbonyl (C=O), Methylene (B1212753) (CH₂), Methyl (CH₃)
¹H NMR Chemical Shift (ppm)N-H proton, CH₂ protons, CH₃ protons
IR Spectroscopy Vibrational Frequency (cm⁻¹)C=O stretch, S=O asymmetric stretch, N-H bend

This table provides an illustrative example of the types of spectroscopic data that can be predicted computationally. The actual values would be obtained from specific quantum chemical calculations.

Chemical Reactivity and Derivatization

Modifications of the Ester Moiety and Resulting Chemical Transformations

The methyl ester group is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, N-(methylsulfonyl)-beta-alanine, under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, which is generally a more efficient process. The self-condensation of β-alanine methyl ester has been observed, suggesting that under certain conditions, polymerization can occur. researchgate.net

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of a variety of alkyl or aryl groups in place of the methyl group, thereby modifying the steric and electronic properties of the molecule.

Reduction: The ester can be reduced to the corresponding primary alcohol, N-(methylsulfonyl)-3-amino-1-propanol, using strong reducing agents such as lithium aluminum hydride (LiAlH4). Weaker reducing agents like sodium borohydride (B1222165) are typically not reactive enough to reduce esters.

Ammonolysis and Aminolysis: Reaction with ammonia (B1221849) (ammonolysis) or primary/secondary amines (aminolysis) can convert the methyl ester into the corresponding primary, secondary, or tertiary amide. This reaction is often slower than hydrolysis and may require heating.

Interactive Data Table: Representative Reactions of the Ester Moiety

Reaction TypeReagents and ConditionsProduct
Hydrolysis (Acidic)H₃O⁺, heatN-(methylsulfonyl)-beta-alanine
Hydrolysis (Basic)NaOH, H₂O, heatSodium N-(methylsulfonyl)-beta-alaninate
TransesterificationR'OH, H⁺ or RO⁻ catalystR' N-(methylsulfonyl)-beta-alaninate
Reduction1. LiAlH₄, Et₂O 2. H₂ON-(methylsulfonyl)-3-amino-1-propanol
AmmonolysisNH₃, heatN-(methylsulfonyl)-beta-alaninamide
AminolysisR'R''NH, heatN¹,N¹-dialkyl-N³-(methylsulfonyl)-beta-alaninamide

Reactivity of the N-Methylsulfonyl Group

The N-methylsulfonyl group, also known as a mesyl group, significantly influences the reactivity of the nitrogen atom it is attached to and is itself susceptible to certain chemical transformations.

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a nitrogen atom. This makes the sulfur atom highly electrophilic and susceptible to attack by strong nucleophiles. However, nucleophilic substitution at the sulfonyl sulfur is a well-established reaction. mdpi.com The electron-withdrawing nature of the sulfonyl group also decreases the nucleophilicity of the nitrogen atom of the beta-alanine (B559535) backbone.

Cleavage of the N-S Bond: The nitrogen-sulfur bond in sulfonamides can be cleaved under specific conditions. Reductive cleavage can be achieved using various reagents, including sodium in liquid ammonia, or through photolytic methods. nih.govnih.gov Hydrolytic cleavage of sulfonamides can also occur, particularly under acidic conditions, although the N-S bond is generally stable. nih.gov For instance, ceria nanostructures have been shown to catalyze the hydrolytic cleavage of various sulfonamides. nih.gov Visible-light-promoted reductive cleavage of N-S bonds in tosyl amides has been demonstrated, suggesting a potential pathway for the deprotection or further functionalization of N-sulfonyl compounds. nih.govresearchgate.net

Reactions Involving the Beta-Alanine Backbone and its Functionalization

The beta-alanine backbone provides sites for functionalization, primarily at the nitrogen atom (after potential removal of the sulfonyl group) and the α- and β-carbon atoms.

N-Alkylation and N-Acylation: While the nitrogen atom's nucleophilicity is reduced by the attached methylsulfonyl group, it may still undergo alkylation or acylation under forcing conditions. A more common strategy for introducing diversity at the nitrogen is the removal of the sulfonyl protecting group followed by reaction with alkylating or acylating agents. Selective N-alkylation of β-alanine has been shown to be a viable method for synthesizing novel biopolymers. nih.govnih.gov

Reactions at the α- and β-Carbons: The protons on the carbon atoms adjacent to the carbonyl group (α-protons) and the sulfonyl group can be acidic enough to be removed by a strong base, forming a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents on the beta-alanine backbone.

Synthesis of Novel Analogs and Derivatives of Methyl N-(methylsulfonyl)-beta-alaninate

The synthesis of novel analogs and derivatives can be achieved by combining the reactions described above. For example, hydrolysis of the ester followed by activation of the resulting carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents) allows for the formation of a wide range of amides.

The reactivity of this compound in derivatization reactions is governed by the electronic and steric properties of its functional groups.

Ester Moiety: The electrophilicity of the carbonyl carbon is influenced by substituents on the beta-alanine backbone. Electron-withdrawing groups would increase its reactivity towards nucleophiles, while electron-donating groups would decrease it.

N-Methylsulfonyl Group: The strength of the N-S bond and the electrophilicity of the sulfur atom are influenced by the substitution on the nitrogen and sulfur atoms. In the broader class of sulfonamides, the nature of the substituent on the nitrogen atom can significantly affect the biological activity and chemical reactivity. nih.govslideshare.netopenaccesspub.orgyoutube.com

Beta-Alanine Backbone: The acidity of the α- and β-protons is influenced by the electron-withdrawing effects of the adjacent carbonyl and sulfonyl groups.

Photochemical Reactions and Photo-Induced Chemical Transformations

N-arenesulfonyl amino acids are known to undergo photochemical reactions. researchgate.net Near-UV irradiation can lead to the cleavage of the sulfonamide bond. nih.govresearchgate.net The process is believed to involve the formation of a sulfonamide radical anion, which then fragments. researchgate.net The specific outcomes of such photochemical reactions can be influenced by the presence of other functional groups within the molecule and the reaction conditions. For instance, photolysis of sulfonamides can lead to cleavage of the S-N bond or the C-S bond. researchgate.net Light-driven reductive cleavage of sulfonamides has been achieved using organophotosensitizers. researchgate.netacs.org Furthermore, photo-induced α-aminoalkylation of sulfonylarenes with alkylamines has been reported, proceeding through a homolytic aromatic substitution mechanism. nih.gov

Interactive Data Table: Potential Photochemical Reactions

Reaction TypeConditionsPotential Products
Photolytic N-S Bond CleavageUV irradiationMethyl beta-alaninate and methanesulfonic acid derivatives
Photo-induced Radical ReactionsVisible light, photosensitizerFunctionalized beta-alanine backbone derivatives

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

While direct and extensive research on the use of enantiomerically pure Methyl N-(methylsulfonyl)-beta-alaninate as a chiral building block is not widely documented in publicly available literature, the principles of asymmetric synthesis strongly suggest its potential in this capacity. The presence of a stereocenter at the beta-position, when resolved into its respective enantiomers, would allow this compound to serve as a valuable chiral synthon.

In asymmetric synthesis, chiral building blocks are incorporated into a target molecule to introduce a specific stereochemistry. The N-methylsulfonyl group of this compound can act as a bulky and polar substituent, influencing the steric course of reactions at or near the chiral center. This directing effect is crucial for achieving high levels of diastereoselectivity in subsequent transformations. For instance, the enolate derived from an enantiopure form of this compound could be expected to undergo diastereoselective alkylation, aldol, or Michael reactions, leading to the formation of new stereocenters with a high degree of control.

The development of synthetic routes to enantiomerically enriched N-sulfonylated β-amino acids and their derivatives is an active area of research. These methods often involve asymmetric hydrogenation, conjugate addition of amines to α,β-unsaturated esters, or enzymatic resolutions. Once obtained in high enantiomeric purity, this compound would be a valuable precursor for the synthesis of a variety of chiral molecules, including pharmaceuticals and natural products.

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realms of modified amino acids, peptides, and heterocyclic compounds.

Precursor in Modified Amino Acid and Peptide Chemistry

N-methylated and N-sulfonylated amino acids are of significant interest in medicinal chemistry due to their ability to impart favorable properties to peptides, such as increased metabolic stability and conformational rigidity. The N-methyl-N-methylsulfonyl moiety of the parent carboxylic acid, N-methyl-N-(methylsulfonyl)-beta-alanine, can influence the conformational preferences of peptide backbones.

While solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, the incorporation of N-methylated amino acids can present challenges, often leading to lower coupling yields. Methodologies to efficiently incorporate such modified residues are continually being developed. This compound, after hydrolysis to its corresponding carboxylic acid, could be utilized in SPPS to introduce an N-methylated, N-sulfonylated beta-amino acid residue into a peptide chain. The resulting peptidomimetics would possess unique structural and, potentially, biological properties.

Building Block for Heterocyclic Compounds

N-sulfonylated amino acids and their esters are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The functional groups within this compound provide multiple reaction sites for cyclization strategies.

For example, the ester functionality can be reduced to an alcohol, which can then participate in intramolecular cyclization reactions with the nitrogen atom or a suitably functionalized side chain. Alternatively, the N-H bond of the sulfonamide can be deprotonated, and the resulting anion can act as a nucleophile in intramolecular substitution or addition reactions to form heterocyclic rings. Efficient syntheses of β-methylsulfonylated N-heterocycles have been developed, showcasing the utility of related structural motifs in constructing cyclic systems. nih.gov

Development of Novel Synthetic Methodologies Employing this compound

The reactivity profile of this compound lends itself to the development of new synthetic methods. The electron-withdrawing nature of the methylsulfonyl group acidifies the N-H proton, facilitating its removal and the formation of a nucleophilic nitrogen anion. This anion can participate in a variety of bond-forming reactions.

Furthermore, the ester group can be transformed into other functionalities, such as amides, aldehydes, or alcohols, expanding the range of possible transformations. For instance, conversion to a Weinreb amide would allow for the controlled addition of organometallic reagents to synthesize ketones. The development of novel catalytic processes that exploit the unique reactivity of N-sulfonylated beta-amino esters is an ongoing area of interest in organic synthesis.

Strategic Integration in Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. The design of new MCRs is a key area of research in modern organic and medicinal chemistry.

This compound possesses the requisite functional groups to be a valuable component in MCRs. The amine functionality can react with aldehydes or ketones to form imines in situ, which can then be intercepted by a third component in reactions such as the Ugi or Passerini reaction. The ester group can also potentially participate in MCRs, either directly or after conversion to a more reactive functional group. The N-methylsulfonyl group, while potentially sterically hindering, can also serve to activate the molecule or influence the stereochemical outcome of the reaction.

While specific examples of MCRs employing this compound are not prevalent in the literature, the structural motifs present in this compound are found in reactants for known MCRs. For example, β-amino esters are known to participate in Biginelli-type reactions for the synthesis of dihydropyrimidines. The strategic design of new MCRs that incorporate N-sulfonylated beta-amino esters like this compound could provide rapid access to libraries of complex and potentially biologically active molecules.

Enzymatic and Biochemical Interactions in Vitro Research Focus

Substrate Recognition and Binding Studies with Enzymes (In Vitro)

Detailed in vitro studies on the recognition and binding of methyl N-(methylsulfonyl)-beta-alaninate to specific enzymes are not extensively documented in publicly available scientific literature. Research on analogous compounds, such as other β-alanine derivatives, suggests that the structural features of the molecule, including the β-alanine backbone and the N-methylsulfonyl group, would be critical determinants for enzyme recognition. For instance, studies on carnosine synthetase have shown that it recognizes β-alanine and its analogues. nih.gov However, without direct experimental data on this compound, its specific enzyme binding partners and the precise nature of these interactions remain uncharacterized.

Inhibitory Effects on Enzyme Activity (In Vitro Mechanistic Studies)

Kinetic Characterization of Enzyme Inhibition (In Vitro)

Due to the lack of studies on the inhibitory effects of this compound, there is no available in vitro kinetic data, such as inhibition constants (Kᵢ) or IC₅₀ values, to characterize its potential as an enzyme inhibitor.

Molecular Basis of Enzyme-Ligand Interactions (In Vitro and Computational Docking)

In the absence of identified enzyme targets for this compound, in vitro studies elucidating the molecular basis of its interaction with enzymes have not been conducted. Similarly, computational docking studies, which require a known enzyme structure, have not been reported for this specific compound. Docking analyses are used to predict the binding modes and affinities of ligands to macromolecules, but this requires a specific enzyme of interest. nih.govmdpi.comresearchgate.net

Interactions with Metabolic Enzymes (In Vitro Research)

There is a lack of in vitro research on the interaction of this compound with metabolic enzymes. Studies on structurally related N-methylated sulfonylhydrazones have indicated that N-methylation can influence their interaction with metabolic enzymes like Cytochrome P450 (CYP). nih.gov However, it is important to note that these findings are on different chemical entities and cannot be directly extrapolated to this compound without specific experimental verification.

Influence on Protein Structure and Dynamics (In Vitro and Computational Analysis)

The effect of this compound on protein structure and dynamics has not been investigated through in vitro methods or computational analyses. Such studies would require the identification of a specific protein target that interacts with the compound.

Chemo-Enzymatic Synthesis Applications

While chemo-enzymatic strategies are widely used for the synthesis of various compounds, including chiral molecules and complex natural products, there are no specific reports on the application of this approach for the synthesis of this compound. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The pursuit of green chemistry principles is a paramount objective in modern chemical synthesis. Future research on Methyl N-(methylsulfonyl)-beta-alaninate should prioritize the development of synthetic routes that are not only efficient but also sustainable.

Catalytic Approaches: Traditional methods for forming sulfonamides often involve the use of sulfonyl chlorides, which can have poor atom economy and generate stoichiometric amounts of waste. nih.govacs.org Future synthetic strategies could explore catalytic methods that avoid harsh reagents. This includes developing novel catalysts for the direct sulfonylation of beta-alanine (B559535) methyl ester, minimizing waste and improving safety.

Enzymatic and Continuous-Flow Synthesis: Biocatalysis offers a green alternative for chemical transformations. Research into lipase-catalyzed reactions, for example, has shown promise for the synthesis of β-amino acid esters under mild conditions. mdpi.com A potential avenue involves engineering an enzyme or utilizing a known one for the N-sulfonylation step. Furthermore, integrating such enzymatic processes into a continuous-flow microreactor system could enable a highly efficient, controlled, and scalable synthesis of the target compound. mdpi.com

One-Pot Procedures: Developing a "one-pot" synthesis, where sequential reactions are carried out in a single reactor, can significantly improve efficiency by reducing the need for intermediate purification steps, saving solvents, and reducing waste. google.com Future work could focus on designing a one-pot procedure starting from readily available precursors to synthesize this compound, aligning with the principles of process intensification and sustainability. researchgate.net

Atom economy, a key concept in green chemistry, measures the efficiency of a reaction in converting reactants to the desired product. primescholars.com The table below illustrates a hypothetical comparison between a traditional route and a potential greener, catalytic route.

FeatureTraditional Synthesis (e.g., via Sulfonyl Chloride)Future "Green" Synthesis (e.g., Catalytic)
Key Reagent Methanesulfonyl chlorideSO₂ source (e.g., DABSO) + Catalyst
Byproduct HCl (requires neutralization, forms salt waste)Minimal/recyclable catalyst
Atom Economy LowerHigher
Conditions Often harsh, may require non-benign solventsMild, potentially in greener solvents like water

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new molecules with desired functions, thereby saving significant time and resources in the lab.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of this compound derivatives and their potential biological activity. mdpi.com By creating a library of virtual derivatives through modification of the methylsulfonyl or the beta-alaninate portions, QSAR models could predict which modifications are most likely to lead to a desired activity, such as enzyme inhibition. nih.gov

Molecular Docking: For a hypothesized biological target, molecular docking simulations can predict the binding affinity and conformation of this compound and its derivatives within the target's active site. nih.govacs.org This is particularly relevant as the sulfonamide moiety is a well-known pharmacophore. nih.gov Such studies can elucidate key interactions, like hydrogen bonds involving the sulfonamide oxygens, and guide the design of more potent and selective analogues. acs.orgchemrxiv.org

Pharmacokinetic Profile Prediction: In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Before synthesizing a large number of derivatives, computational screening can identify candidates with favorable drug-like properties, such as good lipophilicity and metabolic stability, helping to prioritize synthetic efforts. mdpi.com

Computational MethodApplication for this compound DerivativesPredicted Outcome
QSAR Correlate structural features with potential bioactivity (e.g., enzyme inhibition)Identify key structural motifs for enhanced activity
Molecular Docking Simulate binding to a specific protein target (e.g., carbonic anhydrase)Predict binding energy and optimal binding pose; guide design for higher affinity
ADMET Prediction Assess drug-likeness (e.g., Lipinski's rule of five, predicted solubility)Filter out derivatives with poor pharmacokinetic profiles early in the design phase

Exploration of New Chemical Transformations and Reaction Mechanisms

The functional groups within this compound—the sulfonamide and the ester—offer sites for novel chemical transformations.

Photocatalytic Functionalization: A significant recent development in sulfonamide chemistry is the use of photocatalysis to generate sulfonyl radical intermediates. acs.orgnih.govresearchgate.net This strategy allows for the late-stage functionalization of the sulfonamide group under very mild conditions. nih.govresearchgate.net Future research could explore the conversion of this compound into a sulfonyl radical precursor, which could then be coupled with a variety of alkenes or other radical acceptors. This would open up an entirely new area of reactivity, allowing for the synthesis of a diverse library of complex derivatives that would be difficult to access through traditional methods.

Hydrolysis and Amidation: The methyl ester group is amenable to standard transformations. Selective hydrolysis would yield the corresponding carboxylic acid, N-(methylsulfonyl)-beta-alanine, which could then be coupled with various amines to create a library of amides. These new amide derivatives could be screened for biological activity.

Reduction: The ester can be selectively reduced to the corresponding primary alcohol. This transformation would provide a new functional handle for further derivatization, such as etherification or oxidation to an aldehyde, expanding the chemical space accessible from the parent compound.

Expanding the Scope of this compound in Organic Synthesis

Beyond its own potential properties, this compound can serve as a versatile building block for the synthesis of more complex molecules.

Synthesis of Heterocycles: Beta-amino esters are valuable precursors for the synthesis of various nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals. rsc.orgibmmpeptide.com The functional groups in this compound could be utilized in cyclization reactions to form novel substituted piperidones, pyrimidines, or other heterocyclic systems. The N-methylsulfonyl group could influence the reactivity and stereochemical outcome of these transformations.

Peptidomimetic Construction: Beta-amino acids are key components in the construction of peptidomimetics, which are designed to mimic natural peptides but with improved stability and bioavailability. mdpi.com The title compound could be incorporated into peptide chains to introduce a unique N-protected beta-amino acid residue, potentially imparting specific conformational constraints or new interaction sites.

Use as a Chiral Building Block: If synthesized in an enantiomerically pure form, chiral this compound could be a valuable intermediate in asymmetric synthesis, allowing for the construction of complex chiral molecules with high stereochemical control.

Further In Vitro Mechanistic Studies of Biological Interactions

The sulfonamide group is a privileged structure in medicinal chemistry, known for its role in a wide range of drugs, including antibiotics and enzyme inhibitors. nih.govnih.gov This suggests that this compound and its derivatives are worthy candidates for biological screening and mechanistic studies.

Enzyme Inhibition Assays: A primary area of investigation would be screening against various enzymes. Sulfonamides are classic inhibitors of carbonic anhydrases, and derivatives of β-amino acids have also shown inhibitory activity against enzymes like acetylcholinesterase and α-glycosidase. nih.gov A systematic in vitro screening campaign against a panel of relevant enzymes could uncover specific inhibitory activities.

Biophysical Interaction Studies: Should any activity be identified, detailed biophysical studies could elucidate the mechanism of interaction. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could quantify the binding affinity and thermodynamics of the interaction between the compound and a target protein. acs.org Spectroscopic methods like fluorescence quenching could also provide insights into binding events. nih.gov

Structural Biology: Obtaining a co-crystal structure of a derivative bound to a protein target via X-ray crystallography would provide the ultimate mechanistic insight. acs.orgchemrxiv.org Such a structure would reveal the precise binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for affinity and selectivity, guiding future rational drug design efforts. researchgate.net FKBP12 has been used as a model system to deconstruct the specific interactions of the sulfonamide motif, providing a blueprint for how such studies could be conducted. acs.orgchemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Methyl N-(methylsulfonyl)-beta-alaninate, and how can purity be optimized?

  • Methodology : A two-step synthesis is typical: (1) sulfonation of beta-alanine derivatives using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by (2) esterification with methanol and a coupling agent like DCC. Purity optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using high-performance liquid chromatography (HPLC) with UV detection (>95.0% purity criteria) .**
  • Data Consideration : Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Impurity profiles should align with pharmacopeial standards for sulfonated amino acid derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and its degradation products?

  • Methodology : Use a combination of:

  • Spectroscopy : NMR (1^1H, 13^13C, DEPT-135) to confirm sulfonyl and ester functional groups.
  • Chromatography : Reverse-phase HPLC with photodiode array (PDA) detection, using a C18 column and acetonitrile/water mobile phase (0.1% formic acid) for resolving hydrolyzed byproducts (e.g., free beta-alanine sulfonic acid) .
  • Mass Spectrometry : LC-MS/MS in positive ion mode to identify trace impurities (<0.1%) and quantify degradation kinetics under accelerated stability testing (40°C/75% RH) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for in vitro studies?

  • Methodology :

  • Solubility : Pre-screen in DMSO (stock solutions) and dilute into aqueous buffers (PBS, pH 7.4). For low aqueous solubility (<1 mg/mL), consider co-solvents (e.g., cyclodextrins) or micellar formulations, analogous to sulfonated surfactant systems .
  • Stability : Conduct pH-dependent hydrolysis studies (pH 1–10) at 37°C to identify degradation pathways. Use Arrhenius plots to predict shelf life and validate with real-time stability data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for methylsulfonyl-modified amino acid derivatives?

  • Methodology : Apply meta-analytic frameworks to integrate heterogeneous datasets:

  • Systematic Review : Use databases like PubMed, ScienceDirect, and Web of Science with keywords "methylsulfonyl-beta-alaninate" + "bioactivity." Exclude non-peer-reviewed sources and industrial patents .
  • Statistical Harmonization : Normalize outcome measures (e.g., IC50_{50}, binding affinity) across studies. Use random-effects models to account for variability in experimental conditions (e.g., cell lines, assay protocols) .
  • Bias Assessment : Evaluate study quality via Jadad scores or GRADE criteria, focusing on blinding, randomization, and sample size .

Q. What strategies are effective for impurity profiling during scale-up synthesis of this compound?

  • Methodology :

  • Reference Standards : Use certified impurities (e.g., N-acetyl-methionine sulfone analogs) to calibrate LC-MS/MS systems .
  • Process Analytics : Implement in-line FTIR spectroscopy to monitor sulfonation efficiency and real-time reaction quenching.
  • Regulatory Alignment : Follow ICH Q3A guidelines for identification thresholds (e.g., 0.10% for unknown impurities) and qualify genotoxic impurities per EMA recommendations .

Q. How can computational modeling predict the reactivity of the methylsulfonyl group in nucleophilic environments?

  • Methodology :

  • Quantum Mechanics : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces and identify nucleophilic attack sites (e.g., sulfonyl sulfur).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance and transition-state stabilization .
  • Validation : Corrogate computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What experimental designs mitigate ester hydrolysis during long-term stability studies?

  • Methodology :

  • Formulation : Use lyophilization to stabilize the compound in solid-state or encapsulate in liposomes to reduce aqueous exposure.
  • Buffer Optimization : Include antioxidants (e.g., ascorbic acid) and chelating agents (EDTA) in storage buffers to minimize metal-catalyzed degradation .
  • Packaging : Store in amber glass vials under nitrogen atmosphere to prevent photolytic and oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.